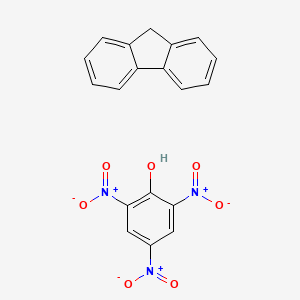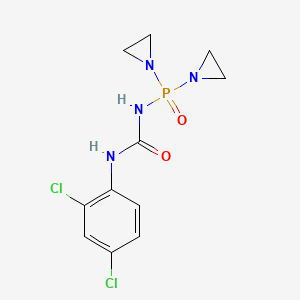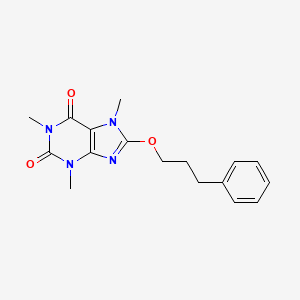
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoryl group attached to a pyridine ring, which is further substituted with nitro and methylphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with phosphorus oxychloride to form bis(4-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 5-nitropyridin-2-amine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to maintain the purity and integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methylphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-bis(4-methoxyphenyl)naphthalen-2-amine: Known for its use in perovskite solar cells.
N-(pyridin-4-yl)pyridin-4-amine: Studied for its arrangement in layered structures.
Uniqueness
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
3246-48-8 |
|---|---|
Formule moléculaire |
C19H18N3O5P |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C19H18N3O5P/c1-14-3-8-17(9-4-14)26-28(25,27-18-10-5-15(2)6-11-18)21-19-12-7-16(13-20-19)22(23)24/h3-13H,1-2H3,(H,20,21,25) |
Clé InChI |
SKPHKNYHLJTWMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(NC2=NC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)

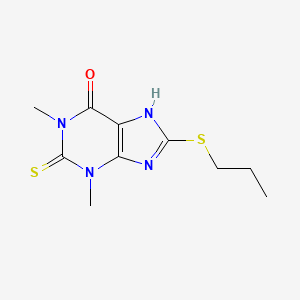
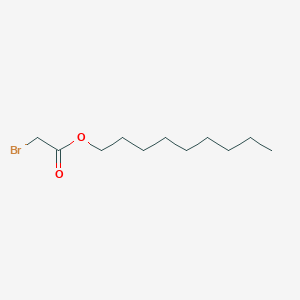

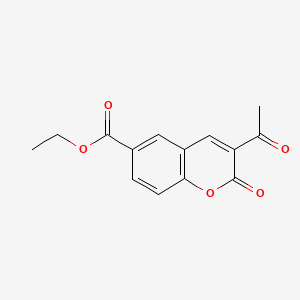

![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
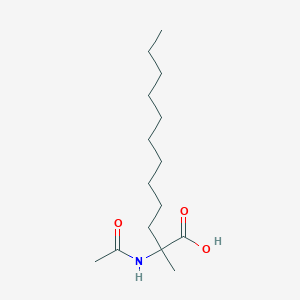
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
